molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1271931
CAS RN: 39876-39-6
M. Wt: 190.22 g/mol
InChI Key: MNWNSXZHWSTXTC-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (FTHP) is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. FTHP is a derivative of the naturally occurring pyrroloindole alkaloid found in the plant species Catharanthus roseus. FTHP has been studied for its ability to interact with various biological pathways, including the serotonin and dopamine pathways, and its potential applications as a therapeutic agent. This review will discuss the synthesis of FTHP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.

Scientific Research Applications

Synthesis and Pharmacological Activity

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including its various derivatives, has been extensively studied. These compounds are shown to have a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Calcium-Antagonist Activity

Derivatives of tetrahydro-1H-pyrido[4,3-b]indole exhibit diverse pharmacological activities, including calcium-antagonist properties. This highlights their potential in developing treatments for various conditions, such as antihistamine and neuroleptic drugs (Ivanov, Afanas'ev, & Bachurin, 2001).

Anti-Cancer Agents

Research has shown that 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives possess significant anti-tumor activity. A study demonstrated their effectiveness against various cancer cell lines, suggesting their potential as novel anti-cancer agents (Feng et al., 2018).

Selective Estrogen Receptor Downregulator and Antagonist

One study identified a compound with a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a promising orally bioavailable selective estrogen receptor downregulator (SERD). This compound showed potential for treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

Chemoattractant Receptor-Homologous Molecule on Th2 Cells Antagonist

The compound 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid was identified as a potent, selective, and orally bioavailable antagonist of CRTH2, a chemoattractant receptor-homologous molecule expressed on Th2 cells. This compound is a candidate for treating asthma and seasonal allergic rhinitis (Fretz et al., 2013).

Neuroleptic Activity

5-Aryltetrahydro-gamma-carbolines, including 8-fluoro derivatives, have shown potent and long-acting neuroleptic properties. These compounds offer a novel approach to exploring dopamine receptor activity (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Receptor Activity in Neurotransmitter Transporters

Certain 8-fluoro derivatives have been identified as antagonists of various adrenergic and serotonin receptors. These findings are crucial for understanding their potential applications in targeting specific neurotransmitter systems (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . This interaction is crucial as c-Met kinase is involved in various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . This modulation leads to altered cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mode of action involves binding to the hydrophobic region of the c-Met kinase site, leading to enzyme inhibition . This binding disrupts the normal function of c-Met kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, molecular docking studies have shown that the compound’s fluorine atom plays a critical role in enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization to organelles such as the nucleus and mitochondria is particularly important for its role in modulating gene expression and cellular metabolism .

properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWNSXZHWSTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372107
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39876-39-6
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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